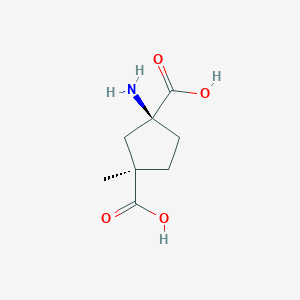
(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid is a chiral compound with significant importance in the field of organic chemistry. It is known for its role as a potent agonist of metabotropic glutamate receptors, which are involved in various physiological processes in the central nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid can be achieved through several methods. One efficient procedure involves the stereoselective synthesis via C–H insertion of alkylidenecarbene. This method starts from L-serine, where the chiral quaternary center is constructed by the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis from L-serine using stereoselective techniques can be scaled up for industrial purposes, ensuring the production of enantiomerically pure compounds .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a potent agonist of metabotropic glutamate receptors, which are crucial in neurotransmission.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The compound exerts its effects by acting as an agonist of metabotropic glutamate receptors. These receptors are coupled to GTP-binding proteins and activate intracellular second messenger cascades. The activation of these receptors modulates synaptic transmission and neuronal excitability by affecting ion channels and other signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid: Another potent agonist of metabotropic glutamate receptors.
L-2-amino-4-phosphonobutyrate (L-AP4): An agonist at L-AP4 receptors, similar in function to (1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity towards metabotropic glutamate receptors. This makes it a valuable tool in neuroscience research and potential therapeutic applications .
Propriétés
Numéro CAS |
207983-50-4 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-7(5(10)11)2-3-8(9,4-7)6(12)13/h2-4,9H2,1H3,(H,10,11)(H,12,13)/t7-,8+/m1/s1 |
Clé InChI |
YRYVQXINPRUUBR-SFYZADRCSA-N |
SMILES isomérique |
C[C@]1(CC[C@](C1)(C(=O)O)N)C(=O)O |
SMILES canonique |
CC1(CCC(C1)(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















